(Pyridin-4-ylmethyl)[1-(1,3-thiazol-2-yl)ethyl]amine is a heterocyclic compound that combines a pyridine ring with a thiazole moiety. This compound is characterized by its potential biological activities and serves as a valuable building block in synthetic organic chemistry. The molecular formula for this compound is , and it has a molecular weight of 208.28 g/mol. Its structural uniqueness arises from the combination of the pyridine and thiazole rings, which can influence its chemical reactivity and biological properties.
This compound falls under the category of amine derivatives and is classified as a heterocyclic compound due to the presence of nitrogen and sulfur atoms in its structure. Its synthesis and potential applications have been explored in various scientific studies, highlighting its relevance in medicinal chemistry and organic synthesis.
The synthesis of (Pyridin-4-ylmethyl)[1-(1,3-thiazol-2-yl)ethyl]amine can be accomplished through several methods, primarily involving the reaction of pyridine derivatives with thiazole-containing reagents.
The molecular structure of (Pyridin-4-ylmethyl)[1-(1,3-thiazol-2-yl)ethyl]amine consists of:
Property | Value |
---|---|
Molecular Formula | C10H12N2S |
Molecular Weight | 208.28 g/mol |
IUPAC Name | N-(pyridin-4-ylmethyl)-1-(1,3-thiazol-2-yl)ethanamine |
InChI Key | ULVKCUDVWIORQB-UHFFFAOYSA-N |
Canonical SMILES | CC(C1=NC=CS1)NCC2=CC=CO2 |
(Pyridin-4-ylmethyl)[1-(1,3-thiazol-2-yl)ethyl]amine can participate in various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for (Pyridin-4-ylmethyl)[1-(1,3-thiazol-2-yl)ethyl]amine involves its interaction with biological targets, potentially influencing enzymatic pathways or receptor binding sites. This compound may exhibit pharmacological effects through:
The compound's reactivity is influenced by:
(Pyridin-4-ylmethyl)[1-(1,3-thiazol-2-yl)ethyl]amine has several scientific uses:
Pyridine-thiazole hybrid systems represent a privileged architectural motif in medicinal chemistry due to their synergistic pharmacophoric properties. The pyridine ring, a six-membered nitrogen-containing heterocycle, contributes to hydrogen bonding, dipole interactions, and improved aqueous solubility, while the thiazole moiety (a five-membered ring featuring both nitrogen and sulfur atoms) enhances membrane permeability and facilitates π-stacking interactions with biological targets [3] [7]. This complementary functionality enables precise modulation of drug-receptor binding kinetics.
Approximately 14% of FDA-approved nitrogen-containing heterocyclic drugs incorporate pyridine scaffolds, underscoring their therapeutic dominance [7]. Thiazole derivatives exhibit exceptionally diverse bioactivity profiles, with over 85% of physiologically active pharmaceuticals containing heterocyclic frameworks [3] [5]. Clinically significant drugs exploiting this synergy include the anticancer agent crizotinib (pyridine-thiazole core) and the antiretroviral cobicistat (thiazole-containing) [5] . The structural adaptability of these hybrids permits targeted modifications:
Table 1: Clinically Approved Drugs Featuring Pyridine or Thiazole Motifs
Drug Name | Therapeutic Category | Key Heterocycle | Biological Target |
---|---|---|---|
Crizotinib | Anticancer | Pyridine-Thiazole | ALK/ROS1 kinase |
Alpelisib | Anticancer | Thiazole | PI3Kα |
Abiraterone | Anticancer | Pyridine | CYP17A1 |
Cobicistat | Antiretroviral | Thiazole | CYP3A enzyme inhibitor |
Pyridostigmine | Myasthenia gravis | Pyridine | Acetylcholinesterase |
Amine-functionalized heterocycles have evolved from natural product-inspired designs to rational drug discovery tools. The primary amine in (Pyridin-4-ylmethyl)[1-(1,3-thiazol-2-yl)ethyl]amine provides:
Historically, amine-containing heterocycles emerged through natural product isolation (e.g., thiamine's thiazolium ring) followed by synthetic optimization. The 20th century witnessed systematic exploitation of this chemotype:
The ethylamine bridge in (Pyridin-4-ylmethyl)[1-(1,3-thiazol-2-yl)ethyl]amine introduces conformational flexibility, potentially enabling optimal vectorial alignment of both rings toward complementary binding sites—a design principle observed in dual-acting therapeutic agents [6].
Despite extensive exploration of pyridine and thiazole derivatives, specific gaps justify investigation of this hybrid amine:
The molecule's novelty derives from:
CAS No.: 16903-37-0
CAS No.: 76663-30-4
CAS No.:
CAS No.: 129725-38-8
CAS No.: 84285-33-6